Electrophysiological Potency: Half the Potency of Flecainide on a mg/mg Basis in Canine Model
In a direct head-to-head comparison in anesthetized dogs, the maximal electrophysiologic effects of 4-Hydroxy Flecainide (as meta-O-dealkylated flecainide, S-24623) were approximately equivalent to those of flecainide. However, on a milligram-per-milligram basis, S-24623 was about one-half as potent as flecainide. In contrast, the other major metabolite, meta-O-dealkylated lactam (S-26191), was less than one-tenth as potent as flecainide [1].
| Evidence Dimension | Electrophysiological Potency (Relative to Flecainide) |
|---|---|
| Target Compound Data | S-24623 (4-Hydroxy Flecainide): approximately equivalent maximal effects to flecainide |
| Comparator Or Baseline | Flecainide: maximal effects at 2-4 mg/kg IV; S-26191: <10% potency of flecainide |
| Quantified Difference | S-24623: ~50% potency of flecainide on mg/mg basis; S-26191: <10% potency |
| Conditions | Anesthetized dog model; IV administration at 4 and 8 mg/kg for S-24623 vs. 2 and 4 mg/kg for flecainide |
Why This Matters
This quantified potency differential is critical for accurate PK/PD modeling and for interpreting drug effect in studies where the metabolite contributes to overall antiarrhythmic activity.
- [1] Guehler J, et al. Electrophysiologic effects of flecainide acetate and its major metabolites in the canine heart. Am J Cardiol. 1985;55(6):807-812. doi:10.1016/0002-9149(85)90161-4. View Source
